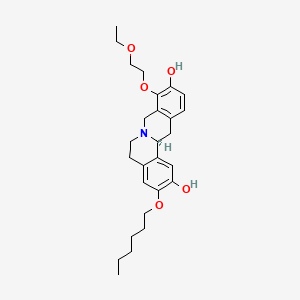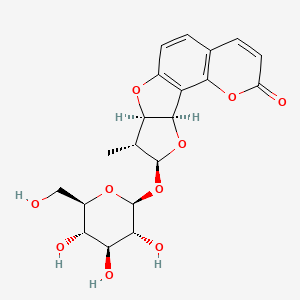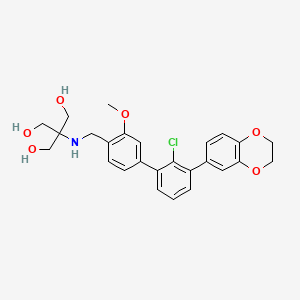
PD-L1/PD-1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-L1/PD-1-IN-1 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this pathway, this compound has the potential to enhance the immune system’s ability to recognize and destroy cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1/PD-1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for PD-L1. Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
PD-L1/PD-1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made to this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the molecule’s binding affinity for PD-L1 .
Wissenschaftliche Forschungsanwendungen
PD-L1/PD-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation and cancer biology.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical studies for cancer immunotherapy.
Industry: Utilized in the development of diagnostic assays and screening platforms for immune checkpoint inhibitors
Wirkmechanismus
PD-L1/PD-1-IN-1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1 on the surface of T cells. This blockade releases the inhibitory signal that PD-L1 sends to PD-1, allowing T cells to remain active and attack cancer cells. The molecular targets involved in this pathway include the extracellular domains of PD-1 and PD-L1, and the downstream signaling pathways that regulate T cell activation and proliferation .
Vergleich Mit ähnlichen Verbindungen
PD-L1/PD-1-IN-1 is unique among PD-1/PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
BMS-103: A small molecule inhibitor with strong binding activity but higher cytotoxicity.
BMS-142: Another potent inhibitor with similar binding properties but different pharmacokinetic profiles.
Aurigene-1: A peptidomimetic inhibitor with lower activity in biochemical and immunological assays
This compound stands out for its balanced profile of efficacy and safety, making it a promising candidate for further development in cancer immunotherapy .
Eigenschaften
Molekularformel |
C26H28ClNO6 |
|---|---|
Molekulargewicht |
486.0 g/mol |
IUPAC-Name |
2-[[4-[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-2-methoxyphenyl]methylamino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C26H28ClNO6/c1-32-23-11-17(5-6-19(23)13-28-26(14-29,15-30)16-31)20-3-2-4-21(25(20)27)18-7-8-22-24(12-18)34-10-9-33-22/h2-8,11-12,28-31H,9-10,13-16H2,1H3 |
InChI-Schlüssel |
CLCXWCIEJPJACD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2Cl)C3=CC4=C(C=C3)OCCO4)CNC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



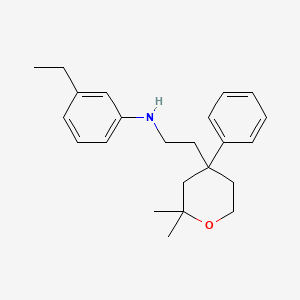
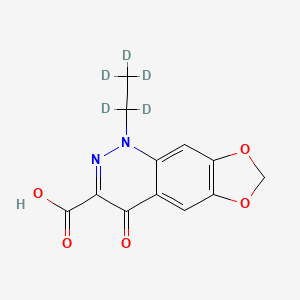
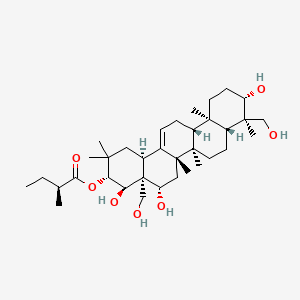
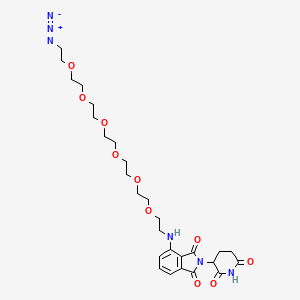
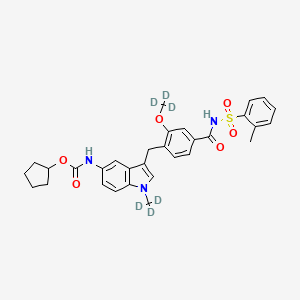
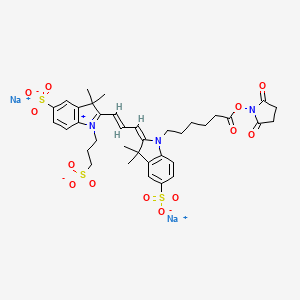
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)



![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
